
Stannylium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannylium is a tin hydride.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Persistent Dialkyl(Silyl)Stannylium Ions : The synthesis of dialkyl(silyl)stannylium borates and their characterization using NMR spectroscopy and X-ray diffraction. These ions are not stabilized by β-silyl hyperconjugation, and intramolecular C-H/Sn(+) interactions are not important (Schäfer et al., 2011).
Stable Free Stannylium Ions : The synthesis of the first stable stannyl radical and its conversion to a stannylium cation, characterized by X-ray analysis and NMR data (Sekiguchi et al., 2003).
Reactivity and Applications
Anion Stability in Stannylium Salts : Study of the reaction of stannylium ion with Bu3SnH, leading to the formation of a solvated stannylium ion, demonstrating its thermodynamic stability (Henderson et al., 2002).
Reductive Elimination and Oxidative Addition at Organostannylium Cations : Examination of the behavior of organostannylium cations in reactions, providing insights into their potential in chemical synthesis (Diab et al., 2019).
Catalytic Dehydrogenative Stannylation : Exploration of the catalytic generation of a stannylium-ion-like tin electrophile and its application in C(sp)-H bond stannylation (Forster et al., 2018).
Structural and Electronic Studies
NMR Chemical Shift Calculations : This research highlights the role of NMR in understanding the magnetic properties and electronic structure of stannylium complexes (Cremer et al., 1993).
Tricoordinate Stannylium Cations : Study on the structure of tricoordinate stannylium cations, contributing to the understanding of their electronic and bonding properties (Lambert et al., 2003).
Novel Compounds and Complexes
Stannylium Ions and Tin Dications : Investigation into the reactivity of aryl-substituted stannylenes leading to the formation of stannylium ions and dications (Schäfer et al., 2011).
Near-Infrared Absorbing Squarylium Dyes : Development of squarylium sensitizers for dye-sensitized solar cells using stannylcyclobutenediones, showcasing the photophysical applications of stannylium compounds (Maeda et al., 2011).
Additional Insights
Cleavage of Unactivated Si-C(sp3) Bonds : This study presents a method for the benzenium-ion-mediated cleavage of Si-C(sp3) bonds, extending the application to the generation of stannylium ions (Wu et al., 2018).
Structural and Electronic Properties of Stanene Doped Beryllium : Analysis of the doping of stanene with beryllium, showing the potential electronic and optical applications of modified stannylium compounds (Taura et al., 2021).
Eigenschaften
Produktname |
Stannylium |
|---|---|
Molekularformel |
H3Sn+ |
Molekulargewicht |
121.73 g/mol |
IUPAC-Name |
stannanylium |
InChI |
InChI=1S/Sn.3H/q+1;;; |
InChI-Schlüssel |
HXAPPPZXAZOTSW-UHFFFAOYSA-N |
SMILES |
[SnH3+] |
Kanonische SMILES |
[SnH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-furanyl(oxo)methyl]-N-[4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl]-4-piperidinecarboxamide](/img/structure/B1236481.png)
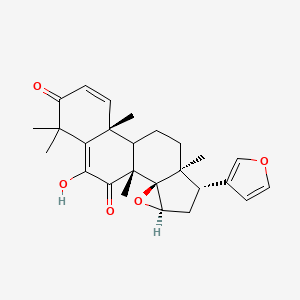

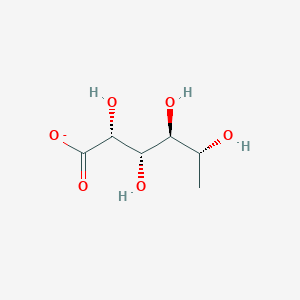
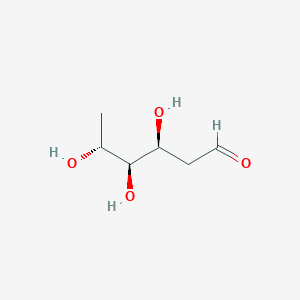
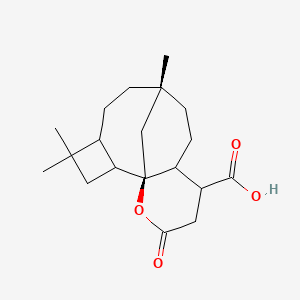
![11-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-3-(2-methoxyethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1236488.png)
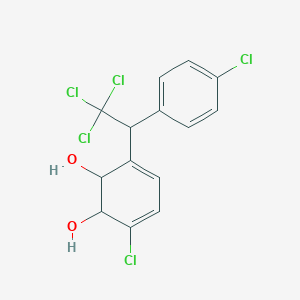
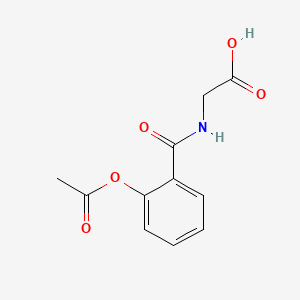




![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)